
Saxagliptin-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Saxagliptin-13C3 is a labeled form of saxagliptin, an oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Saxagliptin belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, which function by increasing the levels of incretin hormones, thereby enhancing insulin secretion and reducing glucagon levels in the bloodstream .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of saxagliptin-13C3 involves the incorporation of carbon-13 isotopes into the saxagliptin moleculeThe process typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry of the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-density fermentation techniques to produce the necessary enzymes for the biocatalytic steps. Optimization of reaction conditions, such as temperature, pH, and enzyme concentration, is crucial to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions: Saxagliptin-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Substitution reactions can occur at the adamantane ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated saxagliptin derivatives, amine derivatives, and various substituted saxagliptin analogs .
科学的研究の応用
Saxagliptin-13C3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of saxagliptin in biological samples.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of saxagliptin.
Medicine: Utilized in clinical research to evaluate the efficacy and safety of saxagliptin in the treatment of type 2 diabetes mellitus.
Industry: Applied in the development of new formulations and drug delivery systems to improve the bioavailability and therapeutic efficacy of saxagliptin
作用機序
Saxagliptin-13C3 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The increased levels of these hormones enhance insulin secretion and reduce glucagon release, leading to improved glycemic control in patients with type 2 diabetes mellitus .
類似化合物との比較
Sitagliptin: Another DPP-4 inhibitor with a similar mechanism of action but differing in its chemical structure and pharmacokinetic properties.
Vildagliptin: A DPP-4 inhibitor that rapidly dissociates from the enzyme compared to saxagliptin.
Linagliptin: A DPP-4 inhibitor with a longer half-life and different metabolic pathways
Uniqueness of Saxagliptin-13C3: this compound is unique due to its labeled carbon-13 isotopes, which make it particularly useful in metabolic studies and pharmacokinetic analyses. Its prolonged binding to DPP-4 and selective inhibition of the enzyme also distinguish it from other DPP-4 inhibitors .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing Saxagliptin-13C3 with high isotopic purity?
- Methodological Answer : Synthesis should employ 13C-labeled precursors (e.g., cyanamide-13C) in a stepwise reaction sequence. Isotopic purity can be verified using high-resolution mass spectrometry (HRMS) and 13C-NMR, ensuring minimal unlabeled byproducts. Critical parameters include reaction stoichiometry, solvent selection (e.g., anhydrous DMF), and purification via reverse-phase HPLC .
- Data Validation : Include a table comparing isotopic enrichment levels across synthesis batches using HRMS data (e.g., % 13C incorporation, isotopic peak ratios).
Q. How should researchers validate the stability of Saxagliptin-13C3 under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 12 weeks. Analyze degradation products using LC-MS/MS with a validated method (e.g., C18 column, 0.1% formic acid mobile phase). Quantify stability via peak area ratios of Saxagliptin-13C3 to internal standards (e.g., deuterated analogs) .
Q. What analytical techniques are optimal for distinguishing Saxagliptin-13C3 from its unlabeled counterpart in biological matrices?
- Methodological Answer : Use LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to the isotopic mass shift (e.g., m/z 316→155 for Saxagliptin vs. m/z 319→158 for 13C3-labeled form). Cross-validate with high-resolution orbitrap MS to confirm isotopic patterns .
Advanced Research Questions
Q. How can researchers resolve contradictory data in Saxagliptin-13C3 metabolite quantification across different LC-MS platforms?
- Methodological Answer : Discrepancies often arise from ionization efficiency variations (e.g., ESI vs. APCI) or matrix effects. Standardize protocols using isotopically labeled internal standards (e.g., 2H-Saxagliptin) and perform matrix-matched calibration. Statistical analysis (e.g., Bland-Altman plots) can identify systematic biases .
- Data Analysis : Include a comparative table of inter-platform recovery rates (%) and coefficients of variation (CV) under standardized conditions.
Q. What experimental designs are optimal for tracking Saxagliptin-13C3 pharmacokinetics in multi-organ systems?
- Methodological Answer : Employ a crossover study design with stable isotope-labeled tracer infusion. Use physiologically based pharmacokinetic (PBPK) modeling to integrate organ-specific clearance data. Validate with tissue-specific microdialysis or autoradiography in preclinical models .
Q. How can researchers optimize detection limits for Saxagliptin-13C3 in low-abundance biological samples (e.g., cerebrospinal fluid)?
- Methodological Answer : Pre-concentrate samples via solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Enhance sensitivity using derivatization (e.g., dansyl chloride for fluorescence detection) or nano-LC-MS setups. Limit of quantification (LOQ) should be validated per ICH Q2(R1) guidelines .
Q. Guidance for Addressing Research Challenges
- Contradictory Results : Apply triangulation by combining LC-MS, NMR, and in silico simulations (e.g., molecular docking to assess metabolite binding affinities) .
- Reproducibility : Document all synthesis and analysis parameters in supplemental materials, adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
- Ethical Compliance : Use Saxagliptin-13C3 strictly for non-clinical research, as emphasized in product disclaimers .
特性
CAS番号 |
1246812-44-1 |
---|---|
分子式 |
C₁₅¹³C₃H₂₅N₃O₂ |
分子量 |
318.39 |
同義語 |
(1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile-13C3; BMS 477118-13C3; BMS 477118-11-13C3; Onglyza-13C3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。